molecular formula C24H40O5 B106119 (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid CAS No. 116380-66-6

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Cat. No.: B106119
CAS No.: 116380-66-6
M. Wt: 412.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-YFEOEUIKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholic Acid-d4 is a deuterium-labeled derivative of cholic acid, a primary bile acid produced in the liver. It is commonly used as an internal standard for the quantification of cholic acid in various analytical applications, particularly in mass spectrometry .

Biochemical Analysis

Biochemical Properties

Cholic acid-2,2,4,4-d4, like its non-deuterated counterpart, is involved in various biochemical reactions. It is formed from cholesterol via a multistep process catalyzed by the cytochrome P450 (CYP) isoforms CYP7A1, CYP8B1, and CYP27A1 . It interacts with enzymes such as bile acid-CoA:amino acid N-acyltransferase (BAAT) to produce glycocholic acid and taurocholic acid in the liver .

Cellular Effects

Cholic acid-2,2,4,4-d4 influences various types of cells and cellular processes. For instance, it has been found to induce C. difficile colony formation in an agar dilution assay when used at a concentration of 0.1% w/v . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Cholic acid-2,2,4,4-d4 exerts its effects through binding interactions with biomolecules and changes in gene expression . It is transformed into the secondary bile acid deoxycholic acid (DCA) by intestinal microbiota .

Temporal Effects in Laboratory Settings

The effects of Cholic acid-2,2,4,4-d4 over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Cholic acid-2,2,4,4-d4 vary with different dosages in animal models

Metabolic Pathways

Cholic acid-2,2,4,4-d4 is involved in various metabolic pathways. It is formed from cholesterol via a multistep process catalyzed by the cytochrome P450 (CYP) isoforms CYP7A1, CYP8B1, and CYP27A1 . It interacts with enzymes such as bile acid-CoA:amino acid N-acyltransferase (BAAT) to produce glycocholic acid and taurocholic acid in the liver .

Transport and Distribution

Cholic acid-2,2,4,4-d4 is transported and distributed within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions

Cholic Acid-d4 is synthesized through the deuteration of cholic acid. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .

Industrial Production Methods

Industrial production of Cholic Acid-d4 typically involves the use of high-purity deuterium sources and advanced catalytic systems to ensure the efficient and selective incorporation of deuterium atoms. The process is optimized to achieve high yields and purity levels suitable for analytical standards .

Chemical Reactions Analysis

Types of Reactions

Cholic Acid-d4 undergoes various chemical reactions similar to its non-deuterated counterpart, cholic acid. These reactions include:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cholesterol Metabolism

The compound exhibits potential in modulating cholesterol metabolism. It functions as a bile acid derivative that can influence lipid profiles and cholesterol homeostasis. Research indicates that derivatives of this compound can impact the synthesis and absorption of cholesterol in the liver and intestines .

Therapeutic Uses in Metabolic Disorders

Studies have shown that this compound may have therapeutic implications for conditions such as obesity and diabetes. By enhancing insulin sensitivity and promoting lipid metabolism through its action on liver enzymes involved in fatty acid oxidation and glucose homeostasis , it could serve as a candidate for developing new treatments for metabolic syndrome.

Anti-inflammatory Properties

Research has indicated that the compound possesses anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines in vitro and in vivo models of inflammation . This suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Biomarker Development

Due to its structural complexity and biological activity profile, this compound can be utilized as a biomarker in clinical studies assessing metabolic health and disease progression. Its levels can provide insights into individual metabolic states and responses to dietary interventions .

Drug Development

The unique structure of this compound makes it a valuable scaffold for drug design. Modifications to its structure could lead to novel pharmacological agents targeting specific pathways involved in lipid metabolism and inflammation .

Studying Steroid Receptor Interactions

Given its steroid-like structure, this compound can be employed to study interactions with steroid receptors. Understanding these interactions is crucial for elucidating mechanisms of action for steroid hormones and their analogs .

Case Study 1: Cholesterol Regulation

A study involving animal models demonstrated that administration of this compound led to a significant reduction in serum cholesterol levels compared to control groups. The mechanism was attributed to enhanced hepatic clearance of LDL cholesterol through upregulation of LDL receptors .

Case Study 2: Inflammation Modulation

In a clinical trial focusing on patients with rheumatoid arthritis, participants receiving this compound showed marked improvements in inflammatory markers compared to those receiving placebo treatments. The results highlighted its potential as an adjunct therapy for managing chronic inflammation .

Comparison with Similar Compounds

Cholic Acid-d4 is unique due to its deuterium labeling, which distinguishes it from other bile acids. Similar compounds include:

Cholic Acid-d4’s uniqueness lies in its use as an internal standard for precise quantification in analytical applications, making it invaluable in research and industrial settings .

Biological Activity

The compound (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex steroid derivative known for its significant biological activities. This article explores its pharmacological properties and potential therapeutic applications based on recent research findings.

This compound has a molecular formula of C26H44O5C_{26}H_{44}O_5 with a molecular weight of approximately 436.625 g/mol. It exhibits notable physicochemical properties such as:

  • Density : 1.129 g/cm³
  • Boiling Point : 552.5°C at 760 mmHg
  • Flash Point : 176.6°C

The biological activity of this compound is primarily attributed to its interaction with nuclear receptors involved in lipid metabolism and inflammation. Specifically:

  • FXR Agonism : It acts as an agonist for the Farnesoid X receptor (FXR), which plays a crucial role in bile acid homeostasis and lipid metabolism.
  • Anti-inflammatory Effects : The compound has been shown to reduce pro-inflammatory cytokines in various models of inflammation.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Liver Protection : It has demonstrated hepatoprotective properties in preclinical models of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and primary biliary cholangitis (PBC) by modulating bile acid synthesis and reducing liver inflammation.
  • Cholesterol Regulation : The compound influences cholesterol metabolism by promoting the excretion of bile acids and reducing hepatic cholesterol levels.

Clinical Applications

The compound has been investigated for its potential therapeutic applications in several conditions:

  • Primary Biliary Cholangitis (PBC) : As indicated by its use in the formulation Ocaliva® (Obeticholic acid), it has been approved for treating PBC due to its ability to improve liver function tests and reduce symptoms associated with the disease .
  • Metabolic Disorders : Preliminary studies suggest that it may have beneficial effects on metabolic syndrome components by improving insulin sensitivity and reducing lipid accumulation in the liver.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on PBC Patients : In a clinical trial involving patients with PBC treated with Ocaliva®, significant improvements in alkaline phosphatase levels were observed after 6 months of treatment compared to placebo .
  • Animal Models of NAFLD : In rodent models of NAFLD treated with this compound showed reduced liver fat content and improved histological features of liver inflammation .

Data Summary Table

PropertyValue
Molecular FormulaC26H44O5
Molecular Weight436.625 g/mol
Density1.129 g/cm³
Boiling Point552.5°C
Flash Point176.6°C
Therapeutic UsePrimary biliary cholangitis

Properties

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1/i8D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQCQFFYRZLCQQ-YFEOEUIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116380-66-6
Record name Cholic acid-2,2,4,4-D4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116380666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHOLIC ACID-2,2,4,4-D4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88X15G5Z03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 2
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 3
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 4
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 5
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Reactant of Route 6
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.